Spectroscopic data for Methyl 3-bromo-4-methyl-2-nitrobenzoate
Spectroscopic data for Methyl 3-bromo-4-methyl-2-nitrobenzoate
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-bromo-4-methyl-2-nitrobenzoate
Introduction
Methyl 3-bromo-4-methyl-2-nitrobenzoate is a polysubstituted aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile intermediate in the development of novel pharmaceutical agents and functional materials. The strategic placement of bromo, methyl, and nitro groups on the methyl benzoate scaffold creates a unique electronic and steric environment, making the elucidation of its precise structure a critical undertaking. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.
This technical guide offers a comprehensive overview of the expected spectroscopic data for Methyl 3-bromo-4-methyl-2-nitrobenzoate, designed for researchers, scientists, and drug development professionals. By integrating foundational principles with data from analogous structures, this document provides a robust framework for interpreting the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Molecular Structure and Atom Numbering
A clear numbering system is essential for unambiguous spectral assignments. The structure of Methyl 3-bromo-4-methyl-2-nitrobenzoate with the IUPAC numbering is presented below.
Caption: Molecular structure of Methyl 3-bromo-4-methyl-2-nitrobenzoate with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and splitting pattern of each signal are diagnostic of the proton's location and its neighboring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation :
-
Weigh approximately 5-25 mg of high-purity Methyl 3-bromo-4-methyl-2-nitrobenzoate.[1]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2][3]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[3][4]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | 7.6 - 7.8 | Doublet (d) | 1H | ~8.0 |
| H-6 | 7.8 - 8.0 | Doublet (d) | 1H | ~8.0 |
| OCH₃ | ~3.9 | Singlet (s) | 3H | - |
| Ar-CH₃ | ~2.5 | Singlet (s) | 3H | - |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum is expected to show two doublets, corresponding to H-5 and H-6. These two protons are ortho to each other, leading to a doublet-of-doublets splitting pattern with a typical ortho coupling constant of approximately 8.0 Hz.
-
H-6 : This proton is ortho to the electron-withdrawing nitro group, which will cause a significant downfield shift.[5]
-
H-5 : This proton is meta to the nitro group and ortho to the methyl group. The electron-donating nature of the methyl group will cause a slight upfield shift compared to H-6.[6]
-
OCH₃ : The methyl protons of the ester group are expected to appear as a singlet around 3.9 ppm.
-
Ar-CH₃ : The methyl protons attached to the aromatic ring will resonate as a singlet at approximately 2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR
-
Sample Preparation :
-
Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent.[1]
-
Follow the same dissolution and filtration procedure as for ¹H NMR.
-
-
Data Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[7]
-
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164 |
| C-1 | ~132 |
| C-2 | ~148 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-5 | ~135 |
| C-6 | ~128 |
| OCH₃ | ~53 |
| Ar-CH₃ | ~20 |
Interpretation of the ¹³C NMR Spectrum
The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.
-
C=O : The carbonyl carbon of the ester is expected to be the most downfield signal.
-
C-2 : The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded.[8]
-
C-4 : The carbon bearing the methyl group will also be downfield.
-
C-3 : The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.[9]
-
C-1, C-5, C-6 : The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents.
-
OCH₃ and Ar-CH₃ : The methyl carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation :
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[10][11] The KBr should be thoroughly dried to avoid moisture peaks in the spectrum.[12]
-
The mixture should be ground to a fine, homogeneous powder.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.[13][14]
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium to Weak |
| Ester C=O Stretch | 1730 - 1715 | Strong |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Aromatic C=C Stretch | 1600 - 1400 | Medium |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| Ester C-O Stretch | 1300 - 1100 | Strong |
| C-Br Stretch | 680 - 515 | Medium to Strong |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by strong absorptions from the nitro and ester groups.
-
Nitro Group : Two very strong and characteristic bands are expected for the asymmetric and symmetric stretching of the NO₂ group.[15][16][17]
-
Ester Group : A strong absorption for the C=O stretch will be prominent.[18][19][20][21] Additionally, strong C-O stretching bands will be present.
-
Aromatic Ring : C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1600-1400 cm⁻¹ region confirm the presence of the aromatic ring.[22][23]
-
C-Br Bond : The C-Br stretch appears in the fingerprint region and can be used to confirm the presence of the bromine substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[24]
-
-
Data Acquisition :
-
Inject the sample into the GC-MS system. The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.
-
The mass spectrometer will ionize the molecules (typically using Electron Ionization, EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).[25][26][27]
-
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺) : A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[28][29] The nominal molecular weight is approximately 274 g/mol .
-
Key Fragments :
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of Methyl 3-bromo-4-methyl-2-nitrobenzoate.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of Methyl 3-bromo-4-methyl-2-nitrobenzoate. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity and purity of this important chemical intermediate. The detailed protocols and interpretation guidelines presented herein are intended to support the work of scientists in the fields of chemical synthesis and drug development, ensuring the accurate characterization of novel molecules.
References
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